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An In-depth Guide on the Discovery, Elucidation, and Significance of the First Neurotransmitter

Introduction

The identification of acetylcholine chloride marked a pivotal moment in our understanding of
physiology and pharmacology, laying the foundation for modern neuroscience. This technical
guide provides a comprehensive overview of the discovery and history of acetylcholine,
detailing the key experiments, methodologies, and conceptual leaps that established it as the
first identified neurotransmitter. Tailored for researchers, scientists, and drug development
professionals, this document delves into the original experimental protocols, presents
guantitative data from seminal studies, and illustrates the elucidated signaling pathways.

Early Synthesis and Initial Physiological
Observations

The story of acetylcholine begins not in biology, but in the realm of organic chemistry.

First Synthesis by Adolf von Baeyer (1867)

In 1867, the German chemist Adolf von Baeyer first synthesized acetylcholine, which he
referred to as "acetylneurin".[1][2] While the detailed protocol from his original publication is not
readily available, the synthesis was a landmark in organic chemistry.

Conceptual Synthesis Reaction:
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The synthesis of acetylcholine chloride is conceptually a two-step process involving the
reaction of chloroethanol with trimethylamine to form choline, which is then acetylated.[2] A
general modern laboratory synthesis can be described as follows:

Experimental Protocol: General Laboratory Synthesis of Acetylcholine Chloride

e Reaction of Chloroethanol with Trimethylamine: Chloroethanol is reacted with an aqueous
solution of trimethylamine. This reaction forms choline chloride.

o Acylation with Acetic Anhydride: The resulting choline chloride is then acylated using acetic
anhydride. This step introduces the acetyl group to the choline molecule, forming
acetylcholine chloride.

« Purification: The final product is then purified, typically through recrystallization, to yield
acetylcholine chloride as a white crystalline solid.

Early Pharmacological Investigations: Hunt and Taveau
(1906)

The first indication of acetylcholine's potent physiological effects came from the work of Reid
Hunt and René de M. Taveau in 1906.[3] They discovered that acetylcholine possessed a
powerful hypotensive (blood pressure-lowering) effect, far exceeding that of choline.[3][4]

Experimental Protocol: Assessment of Vasoactive Properties

While the precise, step-by-step protocol from their 1906 paper is not detailed in the available
search results, a general methodology for such an experiment in that era would have involved
the following:

o Animal Preparation: An anesthetized animal, typically a cat or dog, would be used. A cannula
would be inserted into a major artery (e.g., the carotid artery) and connected to a kymograph
via a mercury manometer to record blood pressure.

o Drug Administration: A solution of acetylcholine chloride of a known concentration would
be prepared. This solution would be injected intravenously into the animal, often through a
cannulated femoral or jugular vein.
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» Data Recording: The kymograph would record the changes in blood pressure on smoked
paper. The magnitude and duration of the blood pressure drop following the injection of
acetylcholine would be measured.

o Control and Comparison: The effects of acetylcholine would be compared to the effects of
other substances, such as choline, to determine its relative potency.

Quantitative Data:

While specific numerical data from Hunt and Taveau's original 1906 publication is not readily
available in the search results, their findings highlighted the extraordinary potency of
acetylcholine in reducing blood pressure, even in minute doses.[3]

Isolation from a Natural Source and Confirmation of
its Role

The presence of acetylcholine in biological systems remained unconfirmed until the work of
Arthur J. Ewins and later, the groundbreaking experiments of Otto Loewi and Sir Henry Dale.

Isolation from Ergot by Arthur J. Ewins (1914)

In 1914, Arthur J. Ewins, working in Henry Dale's laboratory, became the first to isolate
acetylcholine from a natural source, the fungus ergot (Claviceps purpurea).[3][5][6] This
discovery was significant as it demonstrated that acetylcholine was not merely a synthetic
curiosity but a naturally occurring compound.

Experimental Protocol: Isolation of Acetylcholine from Ergot

The detailed protocol from Ewins' 1914 paper in the Biochemical Journal is not fully available in
the search results. However, a general outline of the extraction process can be inferred:

o Extraction: An extract of ergot was prepared, likely using an alcoholic solution to dissolve the
active principles.

 Purification: The initial extract would have undergone a series of purification steps to remove
other ergot alkaloids and inactive substances. This may have involved precipitation and
solvent extraction techniques.
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o Crystallization: The purified substance was then crystallized, likely as a salt (e.g., the
chloride salt), to allow for its chemical identification.

» Chemical and Physiological Confirmation: The identity of the isolated substance as
acetylcholine was confirmed by comparing its chemical properties and physiological effects
(such as its potent vasodepressor action) to those of synthetic acetylcholine.

The "Vagusstoff" Experiment: Otto Loewi (1921)

The definitive proof that a chemical substance was responsible for transmitting nerve impulses
came from a now-famous experiment conducted by the German pharmacologist Otto Loewi in
1921.[1][2][5][71[8][9] For this work, he, along with Sir Henry Dale, was awarded the Nobel
Prize in Physiology or Medicine in 1936.[5][7]

Experimental Protocol: Loewi's Frog Heart Experiment

e Preparation of Frog Hearts: Two frog hearts were isolated. One heart (the donor heart) was
left with its vagus nerve intact, while the vagus nerve of the second heart (the recipient heart)
was removed.[1][9]

» Perfusion: Both hearts were cannulated and perfused with Ringer's solution, a saline solution
that maintains the viability of isolated organs.[8] The perfusate from the donor heart was
collected.

e Vagus Nerve Stimulation: The vagus nerve of the donor heart was electrically stimulated.
This stimulation caused the heart rate of the donor heart to slow down.[1][8][9]

o Transfer of Perfusate: The Ringer's solution that had been perfusing the donor heart during
vagal stimulation was collected and transferred to the recipient heart.[1][8][9]

o Observation: Upon application of the perfusate from the donor heart, the heart rate of the
recipient heart also slowed down.[1][8][9]

This elegantly simple experiment demonstrated that the vagus nerve released a chemical
substance, which Loewi termed "Vagusstoff* (Vagus substance), that was responsible for
mediating the inhibitory effect on the heart.[2][8] This "Vagusstoff" was later identified as
acetylcholine.[7]
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Experimental Workflow: Loewi's Frog Heart Experiment
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Workflow of Otto Loewi's experiment demonstrating chemical neurotransmission.

Confirmation and Bioassay: Sir Henry Dale and Wilhelm
Feldberg

Sir Henry Dale and his colleagues, notably Wilhelm Feldberg, provided further crucial evidence
for the role of acetylcholine as a neurotransmitter and developed a sensitive bioassay for its
detection and quantification.[4]

Experimental Protocol: The Eserinised Leech Muscle Bioassay

This bioassay took advantage of the fact that the dorsal muscle of the leech (Hirudo
medicinalis) is extremely sensitive to acetylcholine. The sensitivity was further enhanced by the
use of eserine (physostigmine), an inhibitor of acetylcholinesterase, the enzyme that breaks
down acetylcholine.

o Preparation of the Leech Muscle: A strip of the dorsal muscle of a medicinal leech was
dissected and suspended in an organ bath containing a suitable saline solution.

o Eserine Treatment: Eserine was added to the organ bath to inhibit any acetylcholinesterase
activity, thus preventing the breakdown of acetylcholine and increasing the sensitivity of the
muscle.

o Sample Application: A sample containing an unknown amount of acetylcholine (e.g.,
perfusate from a stimulated nerve preparation) was added to the organ bath.
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o Measurement of Contraction: The contraction of the leech muscle in response to the
acetylcholine in the sample was recorded using a kymograph.

» Calibration: The response of the muscle to the unknown sample was compared to the
responses produced by known concentrations of acetylcholine to quantify the amount
present in the sample.

This bioassay was instrumental in demonstrating the release of acetylcholine from a variety of
nerve endings, including those at the neuromuscular junction.

Quantitative Data from Early Bioassays:

While precise, comprehensive tables of concentration-response data from the original 1930s
publications are not readily available in the search results, the work of Dale, Feldberg, and their
contemporaries established the ability to quantify the release of minute amounts of
acetylcholine, often in the picomole range, from stimulated tissues. For example, the amount of
acetylcholine released per impulse at a single neuromuscular junction was estimated to be in

the order of 10-17 to 10-18 moles.
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Acetylcholine Signaling Pathways

Acetylcholine exerts its diverse effects by binding to two main classes of receptors: nicotinic
and muscarinic acetylcholine receptors. These receptors are fundamentally different in their
structure and signaling mechanisms.

Nicotinic Acetylcholine Receptors (nAChRSs)

Nicotinic receptors are ligand-gated ion channels. When acetylcholine binds to these receptors,
it causes a conformational change that opens a channel, allowing the influx of cations (primarily
Na* and Ca2*), leading to depolarization of the cell membrane and an excitatory postsynaptic
potential.

Nicotinic Acetylcholine Receptor Signaling Pathway
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Simplified signaling pathway of nicotinic acetylcholine receptors.

Muscarinic Acetylcholine Receptors (MAChRS)
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Muscarinic receptors are G-protein coupled receptors (GPCRSs). The binding of acetylcholine to
these receptors activates an associated G-protein, which in turn initiates an intracellular
signaling cascade. There are five subtypes of muscarinic receptors (M1-M5), which couple to
different G-proteins and have distinct downstream effects.

o M1, M3, and M5 Receptors: These receptors typically couple to Gq proteins, leading to the
activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate
(PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of
calcium from intracellular stores, while DAG activates protein kinase C (PKC).

M2 and M4 Receptors: These receptors are coupled to Gi proteins, which inhibit adenylyl
cyclase, leading to a decrease in intracellular cyclic AMP (CAMP) levels.

Muscarinic Acetylcholine Receptor Signaling Pathway (Gqg-coupled)
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Simplified Gg-coupled signaling pathway of muscarinic acetylcholine receptors.
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Conclusion

The discovery and elucidation of the role of acetylcholine chloride represent a paradigm shift
in the biological sciences. From its initial synthesis in a chemistry lab to its identification as the
first chemical messenger of the nervous system, the journey of acetylcholine has paved the
way for our modern understanding of neuropharmacology and the development of countless
therapeutic agents that target the cholinergic system. The pioneering work of von Baeyer, Hunt,
Taveau, Ewins, Loewi, and Dale, built upon by generations of scientists, continues to inspire
and inform research in neuroscience and drug development today.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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